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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nuclear Magnetic Resonance
(NMR) spectroscopy techniques for the structural characterization of Lasonolide A, a complex
marine macrolide with significant cytotoxic activity. The following sections detail the key NMR
experiments, present the spectral data in a structured format, and provide standardized
protocols for acquiring high-quality NMR data.

Introduction to Lasonolide A and the Role of NMR
Spectroscopy

Lasonolide A is a potent antitumor polyketide first isolated from the marine sponge Forcepia
sp.[1] Its complex structure, featuring a 20-membered macrolactone ring, two tetrahydropyran
rings, and multiple stereocenters, presented a significant challenge for complete structural
elucidation. NMR spectroscopy was instrumental in determining the planar structure and
relative stereochemistry of Lasonolide A. The correct structure was ultimately confirmed
through total synthesis.[1][2]
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A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is
essential for the unambiguous assignment of all proton (*H) and carbon (*3C) signals and for
establishing the connectivity and stereochemical relationships within the molecule.

NMR Data of Lasonolide A

The following tables summarize the assigned *H and *3C NMR chemical shifts for Lasonolide
A. It is important to note that while extensive NMR studies have been conducted, a complete
and officially published tabular assignment of all proton and carbon signals in a single, readily
accessible source is challenging to locate in the primary literature. The data presented here is
compiled from available spectral information and total synthesis publications.

Table 1: 13C NMR Chemical Shift Data of Lasonolide A
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Note: This table is based on available data and may be subject to minor variations depending
on the solvent and referencing used.

Table 2: *H NMR Chemical Shift and Coupling Constant Data of Lasonolide A
(Representative)
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Note: A complete, unambiguously assigned public list of tH NMR data with all coupling
constants is not readily available. This table presents representative shifts for key protons to
illustrate the complexity of the spectrum.

Experimental Protocols for NMR Analysis

The following are generalized protocols for the key NMR experiments required for the structural
characterization of Lasonolide A. Instrument-specific parameters should be optimized for the
available spectrometer.

Sample Preparation
o Weigh approximately 5-10 mg of purified Lasonolide A.

» Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDClIs, CeDs, Or
DMSO-ds).

o Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

e Cap the NMR tube securely.

1D *H and **C NMR Spectroscopy

1H NMR Protocol:

« Insert the sample into the NMR spectrometer.
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» Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal
resolution and lineshape.

e Acquire a standard 1D proton spectrum.

o

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

[¢]

Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

o

Acquisition Time (AQ): 2-4 seconds.

[e]

Relaxation Delay (D1): 1-5 seconds.

o

Number of Scans (NS): 8-16, depending on the sample concentration.
e Process the data with Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0.00 ppm).

13C NMR Protocol:
e Use the same sample and shimming as for the *H NMR.
e Acquire a 1D carbon spectrum with proton decoupling.

o Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on
Bruker systems).

o Spectral Width (SW): Typically 200-240 ppm, centered around 100 ppm.
o Acquisition Time (AQ): 1-2 seconds.

o Relaxation Delay (D1): 2-5 seconds.

o Number of Scans (NS): 1024 or more, as 3C has low natural abundance.

e Process and reference the spectrum similarly to the *H spectrum.
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2D NMR Spectroscopy Protocols

COSY (Correlation Spectroscopy):

» Purpose: To identify proton-proton (*H-H) spin-spin coupling networks, revealing adjacent
protons.

e Pulse Program:cosygpqgf or similar gradient-selected COSY sequence.

e Parameters:

[¢]

Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D tH
spectrum.

[¢]

Number of Increments (F1): 256-512.

[¢]

Number of Scans (NS): 2-8 per increment.

[e]

Relaxation Delay (D1): 1-2 seconds.

e Process the 2D data using a sine-bell or squared sine-bell window function before Fourier
transformation.

HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To identify direct one-bond correlations between protons and their attached
carbons (*H-13C).

» Pulse Program:hsqgcedetgpsisp2.2 or a similar sensitivity-enhanced, edited HSQC sequence.
e Parameters:
o F2 (*H) Dimension: Same spectral width as the 1D *H spectrum.

o F1 (*3C) Dimension: Spectral width covering the range of protonated carbons (e.g., 0-160
ppm).

o Number of Increments (F1): 128-256.
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o Number of Scans (NS): 4-16 per increment.
o Relaxation Delay (D1): 1-2 seconds.

o Set the one-bond coupling constant (1JCH) to an average value of 145 Hz.

e Process the data with appropriate window functions. Edited HSQC allows for the
differentiation of CH/CHs and CH:z signals by their phase.

HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons. This is crucial for connecting spin systems and identifying quaternary carbons.

e Pulse Program:hmbcgplpndgf or similar gradient-selected HMBC sequence.
e Parameters:
o F2 (*H) Dimension: Same spectral width as the 1D *H spectrum.

o F1 (*3C) Dimension: Full carbon spectral width (e.g., 0-220 ppm) to include quaternary
carbons.

o Number of Increments (F1): 256-512.

o Number of Scans (NS): 8-32 per increment.

o Relaxation Delay (D1): 1.5-2.5 seconds.

o Set the long-range coupling constant ("JCH) to an average value of 8 Hz.
e Process the data and display in magnitude mode.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect
Spectroscopy):

o Purpose: To identify protons that are close in space, which is critical for determining relative
stereochemistry. ROESY is often preferred for molecules in the size range of Lasonolide A
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to avoid zero-crossing NOE signals. The stereochemistry of the tetrahydropyran was
assigned by ROESY correlation.[1]

e Pulse Program:noesygpph (NOESY) or roesygpph (ROESY).
e Parameters:

o Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D H
spectrum.

o Number of Increments (F1): 256-512.
o Number of Scans (NS): 8-16 per increment.
o Relaxation Delay (D1): 1-2 seconds.

o Mixing Time (d8 for NOESY, p15 for ROESY): This is a critical parameter that needs to be
optimized. For molecules of this size, a mixing time of 200-500 ms is a good starting point.

e Process the 2D data with appropriate window functions.

Visualizations of NMR Analysis Workflow and
Structural Correlations

The following diagrams illustrate the logical flow of NMR experiments for the structural
elucidation of Lasonolide A and the key correlations used to piece together its complex
structure.
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Caption: Workflow for the structural elucidation of Lasonolide A using NMR.
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Caption: Key NMR correlations for Lasonolide A structure determination.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the
complete structural characterization of complex natural products like Lasonolide A. The
combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment
of the carbon skeleton and the placement of functional groups. Furthermore, through-space
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correlation experiments such as NOESY and ROESY are crucial for elucidating the relative
stereochemistry of the numerous chiral centers. The protocols and data presented here serve
as a valuable resource for researchers involved in the analysis of Lasonolide A and other
structurally related macrolides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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